2-bromo-4-fluoro-5-(trifluoromethyl)phenol
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Overview
Description
2-bromo-4-fluoro-5-(trifluoromethyl)phenol is an organic compound that belongs to the class of halogenated phenols. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a phenol ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Mechanism of Action
Pharmacokinetics
Information regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-bromo-4-fluoro-5-(trifluoromethyl)phenol is currently unavailable . These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolic transformations, and its elimination from the body.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors These may include pH, temperature, presence of other molecules, and specific conditions within the body
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-fluoro-5-(trifluoromethyl)phenol typically involves the halogenation of a phenol derivative. One common method is the reaction of 2-bromo-5-fluorobenzotrifluoride with a suitable hydroxylating agent under controlled conditions. For example, the reaction can be carried out in the presence of dimethyl sulfoxide (DMSO) and potassium fluoride, followed by heating and refluxing for several hours .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors and precise control of reaction parameters. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-fluoro-5-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and fluorine) can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate nucleophilic substitution reactions.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki–Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the halogen atoms.
Coupling Reactions: Biaryl compounds formed through the coupling of the phenol derivative with aryl boronic acids.
Scientific Research Applications
2-bromo-4-fluoro-5-(trifluoromethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-5-fluorobenzotrifluoride
- 2-bromo-5-(trifluoromethyl)phenol
- 2-bromo-4-fluorobenzotrifluoride
Uniqueness
2-bromo-4-fluoro-5-(trifluoromethyl)phenol is unique due to the specific arrangement of bromine, fluorine, and trifluoromethyl groups on the phenol ring. This unique structure imparts distinct chemical reactivity and physical properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
1805498-61-6 |
---|---|
Molecular Formula |
C7H3BrF4O |
Molecular Weight |
259 |
Purity |
95 |
Origin of Product |
United States |
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